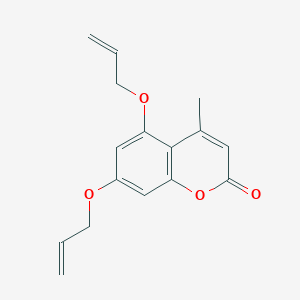
5,7-Diallyloxy-4-methyl-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5,7-diallyloxy-4-methyl-chromen-2-one involves a multi-step process:
Condensation Reaction: Ethyl acetoacetate is condensed with phloroglucinol in the presence of concentrated sulfuric acid at 15°C. The reaction mixture is stirred and kept at room temperature for 4 hours, then poured into ice to precipitate the product.
Allylation: The 5,7-dihydroxy-4-methylcoumarin is then dissolved in dry acetone containing allyl bromide and anhydrous potassium carbonate. The mixture is refluxed for 4 hours, cooled, and filtered.
Análisis De Reacciones Químicas
5,7-Diallyloxy-4-methyl-chromen-2-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the allyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the carbonyl group in the chromenone ring to form alcohols.
Substitution: The allyloxy groups in the compound can undergo nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
5,7-Diallyloxy-4-methyl-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex coumarin derivatives.
Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 5,7-diallyloxy-4-methyl-chromen-2-one involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
5,7-Diallyloxy-4-methyl-chromen-2-one can be compared with other similar compounds:
5,7-Dihydroxy-4-methylcoumarin: This precursor compound lacks the allyloxy groups and has different chemical reactivity and biological activity.
7-Allyloxy-4-methyl-chromen-2-one:
7,8-Dihydroxy-4-methylcoumarin: This compound has hydroxyl groups at different positions, leading to distinct chemical behavior and biological effects
Propiedades
Número CAS |
18103-21-4 |
|---|---|
Fórmula molecular |
C16H16O4 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
4-methyl-5,7-bis(prop-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C16H16O4/c1-4-6-18-12-9-13(19-7-5-2)16-11(3)8-15(17)20-14(16)10-12/h4-5,8-10H,1-2,6-7H2,3H3 |
Clave InChI |
SFENFSWNRGDHEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C(=CC(=C2)OCC=C)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


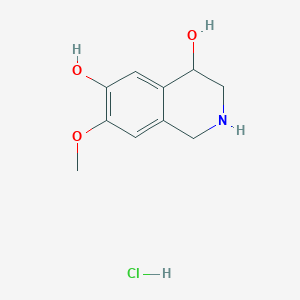
![2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol](/img/structure/B14700027.png)
![1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea](/img/structure/B14700031.png)

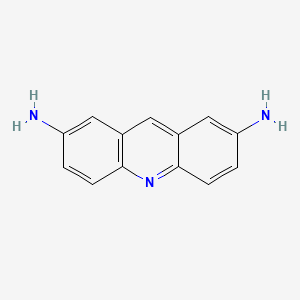
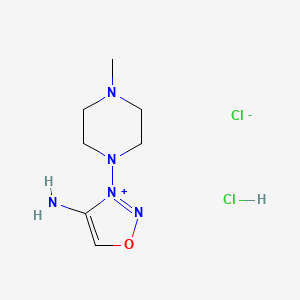
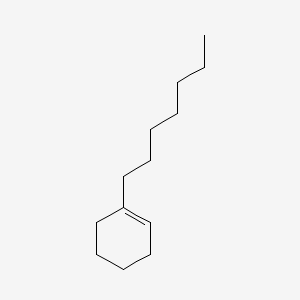

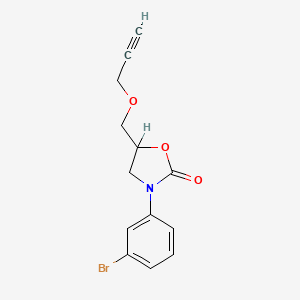
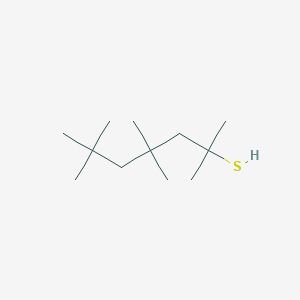


![1,1'-Peroxybis[2-(propan-2-yl)benzene]](/img/structure/B14700089.png)

